
3-Hydroxy-3-(2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(2-methylphenyl)propanamide is a natural product found in Streptomyces griseoluteus with data available.
Scientific Research Applications
Pharmacokinetics and Metabolism in Rats
A study by Wu et al. (2006) examined the pharmacokinetics and metabolism of a compound similar to 3-Hydroxy-3-(2-methylphenyl)propanamide, known as S-1, in rats. This research is crucial in understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body, which is essential for their potential therapeutic applications.
Tropicamide Distribution in Warm-Blooded Animals
Shormanov et al. (2016) investigated the distribution of tropicamide, chemically related to 3-Hydroxy-3-(2-methylphenyl)propanamide, in the bodies of warm-blooded animals (rats) after intragastric administration. This study provides insights into how similar compounds distribute in animal tissues, offering valuable information for potential medicinal uses (Shormanov et al., 2016).
Quantum Chemical Studies of Bicalutamide
Otuokere and Amaku (2015) conducted quantum chemical studies on bicalutamide, a compound structurally similar to 3-Hydroxy-3-(2-methylphenyl)propanamide. These studies help understand the molecular properties of such compounds, which is crucial for their application in treating conditions like prostate cancer (Otuokere & Amaku, 2015).
Radiosynthesis for Prostate Cancer Imaging
Gao et al. (2011) explored new carbon-11-labeled propanamide derivatives for prostate cancer imaging using positron emission tomography (PET). This research indicates how derivatives of 3-Hydroxy-3-(2-methylphenyl)propanamide can be used in advanced medical imaging techniques (Gao et al., 2011).
Bioreduction for Antidepressant Production
Tang et al. (2011) studied the bioreduction of a compound similar to 3-Hydroxy-3-(2-methylphenyl)propanamide for producing (S)-duloxetine, an antidepressant. This research shows the potential of using bioreduction techniques in pharmaceutical manufacturing (Tang et al., 2011).
properties
CAS RN |
146669-24-1 |
|---|---|
Product Name |
3-Hydroxy-3-(2-methylphenyl)propanamide |
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-hydroxy-3-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(12)6-10(11)13/h2-5,9,12H,6H2,1H3,(H2,11,13) |
InChI Key |
LKTRKUPEDMMAQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CC(=O)N)O |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N)O |
synonyms |
3-hydroxy-3-(2'-methylphenyl)propane-1-carboxamide U 77864 U-77864 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[[oxo-[(phenylmethyl)amino]methyl]amino]ethyl] ester](/img/structure/B1227909.png)
![2-Methyl-1-cyclopropanecarboxylic acid [5-[2-(3,4-dimethoxyphenyl)-4-quinolinyl]-1,3,4-oxadiazol-2-yl]methyl ester](/img/structure/B1227910.png)
![5-(2-furanylmethyl)-4-(3-methoxyphenyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1227911.png)
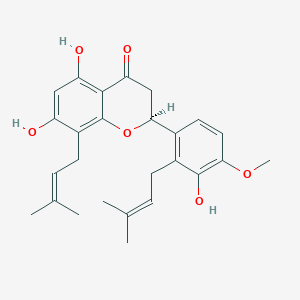
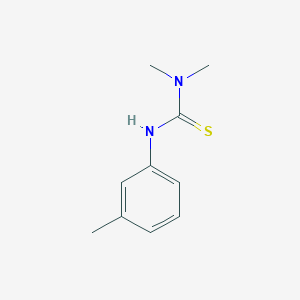
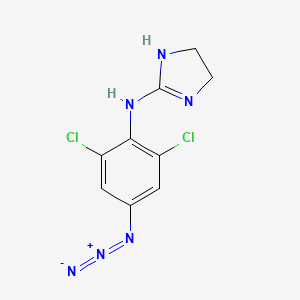
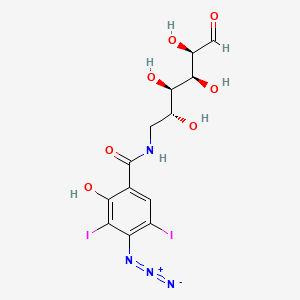
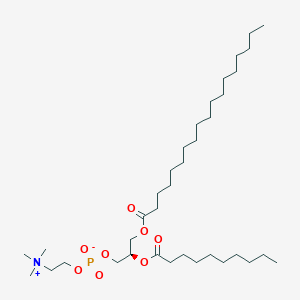

![6-[5-Hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B1227923.png)
![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)
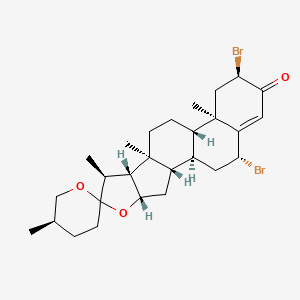

![3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester](/img/structure/B1227932.png)